molecular formula C24H17FO3 B11987206 (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one

(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one

Cat. No.: B11987206
M. Wt: 372.4 g/mol
InChI Key: RIBXHVKABDPEPP-VAWYXSNFSA-N
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Description

(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and 2-(benzyloxy)-5-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of organic electronic materials due to its conjugated structure.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or signaling pathways that are crucial for the proliferation of cancer cells. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.

    (2E)-3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one: Known for its antimicrobial properties.

    (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Studied for its antioxidant and anti-inflammatory effects.

Uniqueness

What sets (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one apart from other similar compounds is its unique combination of a benzofuran ring and a fluorinated phenyl ring. This structural feature enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H17FO3

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-3-(1-benzofuran-2-yl)-1-(5-fluoro-2-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H17FO3/c25-19-10-13-24(27-16-17-6-2-1-3-7-17)21(15-19)22(26)12-11-20-14-18-8-4-5-9-23(18)28-20/h1-15H,16H2/b12-11+

InChI Key

RIBXHVKABDPEPP-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC4=CC=CC=C4O3

Origin of Product

United States

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